molecular formula C27H38N2O+2 B1206144 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

Cat. No. B1206144
M. Wt: 406.6 g/mol
InChI Key: ZAEXMNKDGJNLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proposed cholinesterase inhibitor.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Zwitterionic λ5-Spirosilicates : A study by Tacke et al. (1992) discusses the synthesis of zwitterionic λ5-spirosilicates involving dimethylamino phenyl groups. This study provides insights into the structural characteristics of such compounds, potentially relevant to the compound .

  • Characterization of Novel Polyamides : Research by Liaw et al. (2002) details the synthesis and characterization of new polyamides derived from complex organic structures, similar to the compound . These findings can be helpful in understanding the broader applications of such compounds in polymer science.

Catalytic and Chemical Reactions

  • Rhodium-Catalyzed Reactions : The study by Müller et al. (2009) explores the rhodium-catalyzed reactions of similar organic compounds. This study can provide insights into the chemical behavior and catalytic applications of the compound .

  • Nickel-Catalyzed Cross-Coupling : Research by Yang and Wang (2017) investigates nickel-catalyzed cross-coupling of allyl alcohols with aryl- or alkenylzinc reagents. The findings may offer perspectives on the reactivity and potential applications of similar compounds in organic synthesis.

Biological and Medicinal Applications

  • Biological Evaluation of Benzamides : A study by Saeed et al. (2015) on the synthesis and biological evaluation of benzamides derived from antipyrine might provide relevant information on the biological activity of structurally related compounds.

  • Anti-Tubercular Scaffold Synthesis : Research by Nimbalkar et al. (2018) on the synthesis of challenging anti-tubercular scaffolds may offer insights into the potential medicinal applications of similar complex organic compounds.

properties

Product Name

4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

Molecular Formula

C27H38N2O+2

Molecular Weight

406.6 g/mol

IUPAC Name

[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C27H38N2O/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3/q+2

InChI Key

ZAEXMNKDGJNLTA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

synonyms

Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide
BW 284 C 51
BW-284-C-51
BW284C51

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
Reactant of Route 2
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
Reactant of Route 3
Reactant of Route 3
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
Reactant of Route 4
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
Reactant of Route 5
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
Reactant of Route 6
4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

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